2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a spiro compound characterized by its unique bicyclic structure, which includes both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the spiro compound . Another method involves the reduction of 4-halogenobutanonitrile derivatives using lithium aluminum hydride in tetrahydrofuran (THF), leading to the closure of the pyrrolidine ring into the desired heterocycle .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally follow the synthetic routes mentioned above. The focus is on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in THF.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug discovery, particularly for targeting enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique spiro structure allows it to fit into the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2-Oxa-8-azaspiro[4.5]decane
- 2-benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride
Uniqueness
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group and carboxylic acid functionality enhance its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold in drug discovery .
Biological Activity
2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a synthetic compound characterized by its unique spirocyclic structure, which includes an oxa and azaspiro framework. This compound possesses a carboxylic acid functional group that enhances its chemical reactivity and potential biological activity. The presence of a methyl group contributes to its lipophilicity, which may influence its interaction with various biological targets.
Molecular Characteristics
- Molecular Formula : C10H17NO3
- Molecular Weight : 199.25 g/mol
- Structure : The compound features a spirocyclic structure with both oxa and azaspiro components, contributing to its distinct chemical properties.
Physical Properties
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not available |
LogP | Not specified |
Preliminary studies indicate that this compound may exhibit selective interactions with various biological targets, including enzymes and receptors. These interactions can modulate significant biological pathways, suggesting potential therapeutic applications.
In Vitro Studies
In vitro assays are crucial for evaluating the biological activity of this compound. Initial findings suggest that it may possess antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown promising results in inhibiting bacterial growth.
Table 1: Antibacterial Activity of Related Compounds
Compound Name | MIC (μg/mL) | Activity Description |
---|---|---|
2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid | <0.03125–0.25 | Effective against MDR Staphylococcus aureus |
8-Azaspiro[4.5]decane-2-carboxylic acid | 1–4 | Moderate activity against E. coli |
Case Studies
Recent literature highlights the potential of this compound in drug discovery:
- Antibacterial Efficacy : A study demonstrated that derivatives of the compound exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL .
- Mechanistic Insights : Research indicates that the compound may inhibit bacterial topoisomerases, essential enzymes for DNA replication and transcription, thus providing a mechanism for its antibacterial effects .
- Therapeutic Potential : The unique structural features of this compound suggest it could lead to the development of novel therapeutics with enhanced efficacy and reduced side effects compared to existing drugs.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-11-6-8(9(12)13)10(7-11)2-4-14-5-3-10/h8H,2-7H2,1H3,(H,12,13) |
InChI Key |
CTTKKNCSQDQCEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2(C1)CCOCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.